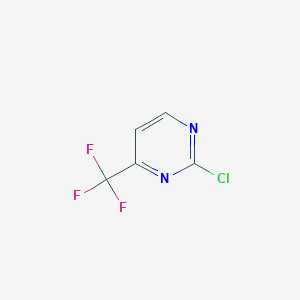

2-Chloro-4-(trifluoromethyl)pyrimidine

描述

Significance of Fluorinated Pyrimidine (B1678525) Scaffolds in Modern Chemistry

Fluorinated pyrimidine scaffolds are a cornerstone of modern medicinal and agricultural chemistry. mdpi.com The pyrimidine ring itself is a privileged structure, being a fundamental component of DNA and RNA, which makes its derivatives prime candidates for interacting with biological systems. mdpi.com The incorporation of fluorine, the most electronegative element, or a trifluoromethyl (-CF3) group into this scaffold imparts unique properties. These modifications can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. mdpi.comacs.org

The significance of this class of compounds is perhaps best exemplified by the anti-cancer drug 5-Fluorouracil (5-FU). nih.govmdpi.com Used to treat over 2 million cancer patients annually, 5-FU functions by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis, thereby leading to "thymineless death" in cancer cells. mdpi.com The success of 5-FU has spurred extensive research into other fluorinated pyrimidines for various therapeutic purposes. mdpi.com Beyond cancer, these scaffolds are integral to the development of antifungal agents like Flucytosine, which is converted in fungal cells to a false nucleotide that disrupts DNA and protein synthesis. pharmacy180.com

In the agricultural sector, pyrimidine derivatives are used to create effective fungicides and herbicides. nih.gov The introduction of a trifluoromethyl group is a common strategy in the design of new pesticides, as it can significantly increase the efficacy of the active ingredient. acs.org The broad biological activity of fluorinated pyrimidines, including anti-inflammatory, antiviral, and anti-HIV properties, ensures that they remain a fertile ground for the discovery of new drugs and agrochemicals. mdpi.comnih.gov

Historical Context and Evolution of Research on Halogenated Trifluoromethyl Pyrimidines

The exploration of halogenated pyrimidines dates back to at least the mid-20th century, with early studies focusing on the synthesis and properties of relatively simple derivatives like halogenated monomethylpyrimidines. acs.org A pivotal moment in the evolution of this field was the 1958 report by Lehmann, which first established a clear link between the presence of a trifluoromethyl (-CF3) group and a compound's biological activity. mdpi.com This discovery opened a new frontier in medicinal chemistry, demonstrating that the -CF3 group could significantly enhance the potency of bioactive molecules. mdpi.com

Throughout the latter half of the 20th century, research expanded significantly. The well-established anti-cancer activity of 5-Fluorouracil, a fluorinated pyrimidine, has been known for decades, but ongoing research continues to uncover new and complex mechanisms of action, highlighting a continuous evolution in understanding. nih.govmdpi.com In the agrochemical industry, a noticeable shift occurred around 1990. Prior to this, research and commercial products predominantly featured 3- or 5-trifluoromethyl-substituted pyridine (B92270) structures; afterward, a wider variety of substitution patterns began to be explored, indicating a maturing and diversification of the research landscape. nih.gov

The evolution continues today, with a focus on creating more complex and targeted molecules. Modern synthetic methods allow for the precise placement of halogen and trifluoromethyl groups to fine-tune the electronic and steric properties of the pyrimidine core. This has led to the development of novel derivatives with potential applications as antifungal, insecticidal, and anticancer agents, moving far beyond the initial, simpler compounds of the mid-century. nih.gov

Current Research Landscape and Future Directions for 2-Chloro-4-(trifluoromethyl)pyrimidine

Currently, this compound is recognized as a valuable and versatile building block in organic synthesis. pharmaffiliates.com Its utility stems from the two reactive sites on the pyrimidine ring. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the trifluoromethyl group at the 4-position influences the reactivity of the entire ring system. This dual functionality allows chemists to use it as a starting point for a wide array of more complex molecules. For instance, recent studies have utilized this compound to synthesize novel trifluoromethyl pyrimidine derivatives bearing amide moieties, which have been evaluated for antifungal, insecticidal, and anticancer activities. nih.gov A specific research application involves using this compound to investigate the interfacial interactions of pyrimidines with phospholipid-mimic membranes. chemicalbook.comsigmaaldrich.com

Looking ahead, the future for this compound and its derivatives appears promising and multifaceted. One major direction is its continued use in the development of pharmaceuticals, particularly within the context of personalized medicine. nih.govmdpi.com Research indicates that several compounds containing the trifluoromethylpyrimidine structure are already in clinical trials for antiviral and antitumor applications.

Furthermore, trends seen in closely related chemical markets, such as that for 2-chloro-4-(trifluoromethyl)pyridine, suggest potential new avenues for research. datainsightsmarket.comdatainsightsmarket.com These include the development of "green" or more sustainable manufacturing processes, the exploration of novel applications in materials science and electronics, and an increasing demand for custom synthesis of specific derivatives to meet targeted research needs. datainsightsmarket.comdatainsightsmarket.com As the demand for advanced agrochemicals and pharmaceuticals grows, the role of key intermediates like this compound in driving innovation is set to expand. nih.govdatainsightsmarket.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 33034-67-2 | chemicalbook.comsigmaaldrich.comthermofisher.com |

| Molecular Formula | C₅H₂ClF₃N₂ | pharmaffiliates.comsigmaaldrich.comthermofisher.com |

| Molecular Weight | 182.53 g/mol | sigmaaldrich.com |

| Appearance | Clear colorless to yellow liquid | sigmaaldrich.comthermofisher.com |

| Boiling Point | 60 °C at 10 mmHg | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Density | 1.513 g/mL at 25 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index (n20/D) | 1.447 | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| InChI Key | FZRBTBCCMVNZBD-UHFFFAOYSA-N | sigmaaldrich.comthermofisher.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRBTBCCMVNZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378772 | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33034-67-2 | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for 2-Chloro-4-(trifluoromethyl)pyrimidine and its Key Precursors

Hydrolysis of Carbonyl Chloride Precursors (e.g., this compound-5-carbonyl chloride)

One common laboratory method for the synthesis of derivatives of this compound involves the hydrolysis of a carbonyl chloride precursor. For instance, this compound-5-carboxylic acid can be prepared from the hydrolysis of this compound-5-carbonyl chloride. researchgate.net This hydrolysis is typically carried out in an aqueous alkaline medium, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding carboxylic acid with high purity. researchgate.net The precursor, this compound-5-carbonyl chloride, is itself synthesized through the chlorination of the corresponding pyrimidine (B1678525) derivative using reagents like phosgene (B1210022) or thionyl chloride under anhydrous conditions. researchgate.net

Chlorination Reactions with Thionyl Chloride and Phosgene Derivatives

Chlorination is a crucial step in the synthesis of this compound, often involving the conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom. A widely used method starts with the synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine (B16536), which is then chlorinated.

A common approach involves the reaction of 2-hydroxy-4-(trifluoromethyl)pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃). google.com This reaction is typically performed in a solvent like acetonitrile (B52724) at elevated temperatures, ranging from 80 to 150 °C, for a period of 2 to 24 hours. google.com The use of a catalyst, such as diisopropylethylamine, can also be employed. google.com Thionyl chloride (SOCl₂) is another effective chlorinating agent for this transformation. nih.gov

The general reaction scheme is as follows: 2-hydroxy-4-(trifluoromethyl)pyrimidine + Chlorinating Agent (e.g., POCl₃, SOCl₂) → this compound

| Chlorinating Agent | Reaction Conditions | Yield | Reference |

| Phosphorus oxychloride (POCl₃) | Acetonitrile, 80-150 °C, 2-24 h | >80% | google.com |

| Thionyl chloride (SOCl₂) | 1,2-dichloroethane, 110 °C, 4 h | 92% | nih.gov |

Cyclo-condensation Reactions

Cyclo-condensation reactions represent a fundamental approach to constructing the pyrimidine ring of this compound. These reactions typically involve the condensation of a 1,3-dielectrophile with a compound containing an N-C-N fragment, such as urea (B33335) or amidines. nih.govresearchgate.net

For the synthesis of trifluoromethyl-substituted pyrimidines, a common strategy is the reaction of a trifluoromethyl-containing β-dicarbonyl compound or its equivalent with urea. nih.gov For example, the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with a suitable nitrogen-containing reactant can lead to the formation of the pyrimidine ring. nih.gov Another approach involves the reaction of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides, followed by treatment with POCl₃ to yield 4-chloro-2-(trichloromethyl)pyrimidines. researchgate.net

Direct Synthesis Approaches

Direct or one-pot synthesis methods offer an efficient alternative to multi-step procedures by combining several reaction steps in a single reaction vessel. A protocol for the single-step synthesis of pyrimidine derivatives involves the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov This process is activated by trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, where the nitrile undergoes nucleophilic addition to an activated intermediate, followed by annulation to form the pyrimidine ring. nih.gov

While a specific one-pot synthesis for this compound from basic starting materials is not extensively detailed in the provided results, the principles of one-pot pyrimidine synthesis can be applied. For instance, a multicomponent reaction involving a trifluoromethylated building block, a source of the pyrimidine backbone like urea, and a subsequent in-situ chlorination could be a potential direct synthesis route.

Synthesis from Trifluoroacetyl Derivatives and Urea

A well-documented and high-yield method for preparing this compound starts with the reaction of a trifluoroacetyl derivative with urea. google.comgoogle.com This method typically proceeds in two main steps:

Formation of the Hydroxypyrimidine Ring: A trifluoroacetyl derivative, such as ethyl trifluoroacetate, is reacted with urea in the presence of an alkali catalyst (e.g., sodium ethoxide) in a mixed solvent system of a hydrocarbon (like toluene) and an alcohol (like ethanol) under reflux conditions. This reaction forms 2-hydroxy-4-(trifluoromethyl)pyrimidine. google.comgoogle.com

Chlorination: The resulting 2-hydroxy-4-(trifluoromethyl)pyrimidine is then chlorinated using phosphorus oxychloride (POCl₃) in a solvent like acetonitrile at elevated temperatures (80–150 °C). google.comgoogle.com After the reaction, the solvent is removed, and the product is isolated by extraction after neutralization. google.comgoogle.com

This two-step process is reported to have a total yield of over 80% and is considered cost-effective and suitable for industrial-scale production. google.comgoogle.com

| Step | Reactants | Catalyst/Reagent | Solvent | Conditions | Product |

| 1 | Trifluoroacetyl derivative, Urea | Alkali (e.g., Sodium ethoxide) | Hydrocarbon/Alcohol mixture | Reflux | 2-hydroxy-4-(trifluoromethyl)pyrimidine |

| 2 | 2-hydroxy-4-(trifluoromethyl)pyrimidine | Phosphorus oxychloride (POCl₃) | Acetonitrile | 80–150 °C | This compound |

Emerging and Green Chemistry Methodologies in Pyrimidine Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. Green chemistry principles are being applied to the synthesis of pyrimidines, including the use of alternative energy sources and greener reaction media. nih.govdntb.gov.ua

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of pyrimidine derivatives. nih.govnih.govrsc.org For example, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with aniline (B41778) derivatives has been successfully carried out under microwave conditions, demonstrating the efficacy of this method compared to conventional heating. rsc.org This technique often leads to shorter reaction times and improved yields. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound, is another green technique that has been applied to pyrimidine synthesis. nih.govdntb.gov.ua Ultrasound irradiation can enhance reaction rates and yields in various heterocyclic syntheses, including cyclocondensation and multicomponent reactions to form the pyrimidine core. nih.gov The synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines has been successfully promoted by ultrasound irradiation. researchgate.net These methods are often performed in more environmentally benign solvents, such as water or ethanol. eurjchem.com

These emerging methodologies offer promising alternatives to traditional synthetic routes, with potential benefits in terms of reduced energy consumption, waste generation, and use of hazardous materials. rsc.org

Enzymatic Carboxylation and Biocatalysis (e.g., Pyrimidine-5-carboxylase from Pseudomonas putida)

The application of biocatalysis in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. The bacterium Pseudomonas putida is a versatile and robust host for a wide range of biocatalytic transformations, including the metabolism of aromatic compounds. researchgate.net While direct enzymatic carboxylation of this compound using a pyrimidine-5-carboxylase from Pseudomonas putida is not extensively documented in current literature, the potential for such a transformation can be inferred from related studies.

Pseudomonas putida strains have been shown to perform biotransformations on related pyrimidine structures. For instance, whole-cell biotransformations using recombinant P. putida KT2440 have been employed for the synthesis and modification of 2-alkyl-4(1H)-quinolones, which share structural similarities with pyrimidines. researchgate.net Furthermore, certain Pseudomonas species are known to degrade chloro- and methyl-substituted aromatic compounds through oxidative pathways. nih.gov Specifically, the biotransformation of 2-chloro-4-methylpyrimidine (B15830) to 2-chloropyrimidine-4-carboxylic acid has been achieved using a xylene-utilizing strain of Pseudomonas putida, demonstrating the capability of this microorganism to oxidize a methyl group on the pyrimidine ring to a carboxylic acid. nih.gov This suggests that a suitably engineered enzymatic system, potentially involving a carboxylase, could be developed for the direct carboxylation of the pyrimidine ring in this compound.

Table 1: Representative Biocatalytic Transformations of Pyrimidine Derivatives using Pseudomonas putida

| Substrate | Biocatalyst | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Chloro-4-methylpyrimidine | Pseudomonas putida DSM 6737 | 2-Chloropyrimidine-4-carboxylic acid | Oxidation | nih.gov |

| Octanoate and anthranilate | P. putida KT2440 [pBBR-pqsABCD] | 2-Heptyl-4(1H)-quinolone (HHQ) | Biosynthesis | researchgate.net |

Photocatalytic Strategies (e.g., Ru(bpy)₃²⁺ catalysis)

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions using visible light. nih.gov Tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) and its derivatives are common photocatalysts used to facilitate these reactions. While specific studies detailing the photocatalytic carboxylation or other C-H functionalization of this compound using [Ru(bpy)₃]²⁺ are not prominent, the general principles of photoredox catalysis suggest its applicability.

Photocatalytic C-H functionalization has been successfully applied to other heterocyclic systems. For example, iridium-based photocatalysts have been used for the C-H functionalization of tertiary aliphatic amines and their coupling with 2-chloroazoles. nih.gov Palladium-catalyzed remote C-H functionalization of 2-aminopyrimidines has also been demonstrated, showcasing the feasibility of modifying the pyrimidine core through such strategies. rsc.org These examples suggest that a photocatalytic approach, potentially using a [Ru(bpy)₃]²⁺ catalyst, could be developed for the direct functionalization of the C-H bonds on the this compound ring, offering a novel route to its derivatives.

Table 2: Examples of Photocatalytic C-H Functionalization of Heterocycles

| Substrate Type | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Tertiary Aliphatic Amines and 2-Chloroazoles | fac-Ir(ppy)₃ / Blue Light | C-H Functionalization / Coupling | α-Azole Carbinamines | nih.gov |

Continuous Flow Synthesis and Industrial Scale-Up Considerations

Continuous flow chemistry has become an increasingly important technology in the pharmaceutical and fine chemical industries, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for highly reactive or exothermic processes, precise control over reaction parameters, and the potential for streamlined multi-step syntheses. nih.govnih.govmdpi.com

The application of continuous flow technology to the synthesis of pyrimidine derivatives has been demonstrated. For instance, iron-catalyzed methods for the construction of 2,4,6-trisubstituted pyrimidines have been successfully translated from batch to continuous flow conditions, resulting in comparable yields with significantly reduced reaction times. researchgate.net The synthesis of sugar-containing pyrimidine compounds has also been achieved in continuous-flow microreactors, highlighting the technology's ability to handle complex molecules and multistep processes efficiently. researchgate.net

For the industrial scale-up of this compound synthesis, continuous flow processing would offer several key advantages. The synthesis of this compound can involve hazardous reagents and exothermic steps; a flow reactor's small volume and high surface-area-to-volume ratio would allow for better temperature control and safer handling of such reactions. nih.gov Furthermore, the precise control over residence time, temperature, and stoichiometry in a flow system can lead to higher yields and purity, reducing the need for extensive downstream purification. The integration of in-line analysis and purification would further streamline the manufacturing process, making it more efficient and cost-effective for large-scale production. nih.gov

Table 3: Key Parameters and Advantages of Continuous Flow Synthesis for Pyrimidine Derivatives

| Parameter | Typical Range/Value | Advantage | Reference |

|---|---|---|---|

| Residence Time | Minutes to hours | Precise reaction control, potential for rate enhancement | nih.gov |

| Temperature | Ambient to elevated (superheated solvents) | Enhanced reaction rates, improved safety | researchgate.net |

| Flow Rate | µL/min to L/min | Scalability, precise stoichiometric control | nih.gov |

Derivatization Reactions of this compound

Nucleophilic Substitution Reactions at the Pyrimidine Ring

The chlorine atom at the C2 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group at C4 activates the C2 position towards attack by nucleophiles. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic substitution. stackexchange.com However, in this compound, the single chlorine at the C2 position serves as a versatile handle for introducing a variety of functional groups.

The reaction of this compound with nitrogen and sulfur nucleophiles provides access to a range of amino and thioether derivatives. These reactions typically proceed under basic conditions to neutralize the HCl generated.

Amination can be achieved using a variety of primary and secondary amines. The reaction conditions can be tuned to accommodate the reactivity of the specific amine. Thiolation, the substitution of the chlorine atom with a sulfur-containing group, can be accomplished using thiols or their corresponding thiolates. These reactions are generally efficient and provide a straightforward route to 2-thio-substituted pyrimidines. A general method for the SNAr of heteroaryl halides with thiols using potassium carbonate in DMAc has been reported, which is applicable to a wide range of substrates. nih.gov

Table 4: Representative Amination and Thiolation Reactions

| Nucleophile | Reagent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aniline | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Anilino-4-(trifluoromethyl)pyrimidine | Good | chegg.com (Analogous) |

| Alkyl/Aryl Thiols | K₂CO₃, DMAc, rt-100 °C | 2-(Alkyl/Arylthio)-4-(trifluoromethyl)pyrimidine | Good to Excellent | nih.gov (General Method) |

The chlorine atom at the C2 position can also be displaced by oxygen nucleophiles, such as alkoxides and phenoxides, to yield the corresponding 2-alkoxy and 2-aryloxy-4-(trifluoromethyl)pyrimidines. These reactions are typically carried out by treating the chloropyrimidine with an alcohol in the presence of a base, or with a pre-formed sodium or potassium alkoxide/phenoxide.

The synthesis of 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) from the corresponding 2-chloro derivative is a well-established transformation, suggesting that a similar reaction with this compound would proceed efficiently with sodium methoxide. nih.gov Similarly, the reaction with phenols under basic conditions can provide a variety of 2-aryloxy derivatives. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine (B3027628) from the corresponding dichlorothieno[3,2-d]pyrimidine demonstrates the feasibility of this type of substitution on a related heterocyclic system. semanticscholar.org

Table 5: Representative Alkoxylation and Aryloxylation Reactions

| Nucleophile | Reagent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Sodium Methoxide | Methanol | 2-Methoxy-4-(trifluoromethyl)pyrimidine | High | nih.gov (Analogous) |

| 3-Nitrophenol | Cs₂CO₃, 1,4-dioxane, 60 °C | 2-(3-Nitrophenoxy)-4-(trifluoromethyl)pyrimidine | 80% | semanticscholar.org (Analogous) |

Cross-Coupling Reactions for C-C Bond Formation

The electron-deficient nature of the pyrimidine ring, amplified by the presence of both a chloro and a trifluoromethyl group, makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely utilized and robust method for forming C-C bonds between organoboron compounds and organic halides. sigmaaldrich.comsigmaaldrich.com In the context of substituted pyrimidines, this reaction has been extensively studied. oregonstate.edu The reaction of chloropyrimidines with arylboronic acids is a common strategy for the synthesis of biaryl compounds. arkat-usa.org

For this compound, the chlorine atom at the C2 position is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The general mechanism involves the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Microwave-assisted Suzuki-Miyaura coupling has proven to be an efficient method for the synthesis of substituted pyrimidines, often leading to good to excellent yields in short reaction times. oregonstate.edu For instance, studies on related 2,4-dichloropyrimidines have shown that the C4 position is generally more reactive towards Suzuki coupling. However, the electronic effects of the trifluoromethyl group at C4 can influence this regioselectivity. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often in combination with phosphine (B1218219) ligands and a base such as sodium carbonate or potassium fluoride. oregonstate.eduarkat-usa.org

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling involving chloropyrimidines:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Dioxane/Water | 100 | 81 | oregonstate.edu |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Moderate | arkat-usa.org |

| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Dioxane | 110 | Good | sigmaaldrich.com |

This table represents typical conditions for Suzuki-Miyaura reactions with chloropyrimidines and may be applicable to this compound.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound is a viable substrate for other palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of functional groups. thieme.de

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. google.com The Sonogashira coupling of this compound would introduce an alkynyl substituent at the C2 position. Microwave irradiation has been shown to be effective in promoting Sonogashira couplings of related chloro-trifluoromethyl-pyridopurines. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. neist.res.inresearchgate.net This method is known for its tolerance of a wide variety of functional groups. The reaction of this compound with an appropriate organostannane in the presence of a palladium catalyst would result in the substitution of the chlorine atom.

Heck Coupling: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. nih.gov This reaction would allow for the introduction of a vinyl group at the C2 position of the pyrimidine ring.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. thieme.de Negishi coupling is known for its high reactivity and functional group tolerance.

The choice of a specific cross-coupling reaction depends on the desired substituent and the availability of the corresponding organometallic reagent.

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound core can lead to new derivatives with altered reactivity and biological properties.

Oxidation: The pyrimidine ring is generally an electron-deficient system, making direct oxidation challenging. However, the nitrogen atoms of the pyrimidine ring can undergo N-oxidation. The oxidation of pyrimidine nucleosides with reagents like osmium tetroxide has been reported. nih.gov For this compound, oxidation with a suitable oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst, could potentially lead to the formation of the corresponding N-oxide. rsc.org The presence of the electron-withdrawing trifluoromethyl group would likely influence the site of N-oxidation. Additionally, interactions of chlorinated pyrimidines with oxidizing species like hypochlorous acid have been studied, leading to further chlorinated derivatives. nih.gov

Reduction: The reduction of this compound can proceed via two main pathways: reduction of the pyrimidine ring or reductive dehalogenation.

Catalytic Hydrogenation: Catalytic hydrogenation of pyrimidines can lead to the formation of tetrahydropyrimidines. nih.gov Using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas, the double bonds in the pyrimidine ring can be reduced. The conditions for this reaction can be controlled to achieve selective reduction.

Reductive Dehalogenation: The chlorine atom at the C2 position can be removed through reductive dehalogenation. This can be achieved using various reducing agents. oregonstate.edu A common method is catalytic hydrogenation, where the C-Cl bond is cleaved in the presence of a palladium catalyst and a hydrogen source. oregonstate.edu Other methods include the use of zinc dust in an acidic medium. This dehalogenation would yield 4-(trifluoromethyl)pyrimidine.

Regioselective Functionalization and Ligand Design

The presence of two distinct reactive sites on this compound—the C2 and C4 positions—makes regioselective functionalization a key aspect of its chemistry. The inherent electronic properties of the pyrimidine ring, coupled with the effects of the chloro and trifluoromethyl substituents, dictate the preferred site of reaction.

Nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidines are highly regioselective, generally favoring attack at the C4 position over the C2 position. nih.gov This preference is attributed to the greater electron deficiency at C4. However, the strong electron-withdrawing nature of the trifluoromethyl group at C4 in the target molecule significantly influences this reactivity.

The strategic design of ligands in palladium-catalyzed cross-coupling reactions is a powerful tool for controlling regioselectivity. In dihalogenated pyridines and pyrimidines, the choice of phosphine ligand can determine which halide is preferentially substituted. Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. core.ac.uk Conversely, ligand-free conditions have been found to enhance C4-selectivity in Suzuki couplings. core.ac.uk This highlights the critical role of the catalyst system in directing the outcome of the reaction. For this compound, careful selection of the palladium precursor and ligand would be essential to selectively target either the C2 position for coupling or to promote other transformations.

Advanced Spectroscopic and Computational Characterization of 2 Chloro 4 Trifluoromethyl Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Chloro-4-(trifluoromethyl)pyrimidine derivatives. Through a combination of one-dimensional and two-dimensional techniques, a complete assignment of proton and carbon signals can be achieved, confirming the substitution pattern on the pyrimidine (B1678525) ring.

The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts of these protons are significantly influenced by the electronic effects of the substituents. The strongly electron-withdrawing trifluoromethyl group and the electronegative chlorine atom, along with the two ring nitrogen atoms, cause the ring protons to be deshielded, shifting their resonances downfield. The proton at the 5-position typically appears as a doublet, coupled to the proton at the 6-position. Similarly, the H-6 proton also appears as a doublet.

In the ¹³C NMR spectrum, five distinct signals are expected for the five carbon atoms of the molecule. The carbon atoms are subject to the same electronic influences as the protons. The carbon atom of the trifluoromethyl group is readily identifiable as a quartet due to coupling with the three fluorine atoms. The carbon atoms directly bonded to the chlorine (C-2) and the trifluoromethyl group (C-4) are significantly downfield. The remaining two aromatic carbons (C-5 and C-6) resonate at higher field strengths. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often employed to calculate theoretical chemical shifts, which typically show good agreement with experimental data for related heterocyclic systems. researchgate.netsemanticscholar.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for substituted pyrimidines. Actual experimental values may vary depending on the solvent and other conditions.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity |

| H-5 | 7.50 - 7.80 | - | d |

| H-6 | 8.90 - 9.20 | - | d |

| C-2 | - | 160 - 165 | s |

| C-4 | - | 155 - 160 (q) | s |

| C-5 | - | 118 - 122 | d |

| C-6 | - | 158 - 162 | d |

| CF₃ | - | 119 - 123 | q |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. nih.govresearchgate.net

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show a cross-peak connecting the signals of the H-5 and H-6 protons, confirming their scalar coupling and spatial proximity on the pyrimidine ring.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies which proton is directly attached to which carbon. It would show correlation peaks between the H-5 signal and the C-5 signal, and between the H-6 signal and the C-6 signal.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The vibrational spectrum of this compound is complex, but several characteristic bands can be assigned to specific functional groups and motions. researchgate.netelsevierpure.com

C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the high-frequency region of 3100-3000 cm⁻¹.

Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring give rise to a series of characteristic bands in the 1600-1300 cm⁻¹ region. researchgate.net

C-F Vibrations: The trifluoromethyl group is associated with very strong and characteristic absorption bands. The symmetric and asymmetric C-F stretching modes are typically found in the 1350-1100 cm⁻¹ range and are often the most intense peaks in the IR spectrum.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the lower frequency region, typically between 800 and 600 cm⁻¹.

DFT calculations are frequently used to compute the harmonic vibrational frequencies and their corresponding intensities in both IR and Raman spectra. The potential energy distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, torsion), leading to a comprehensive understanding of the molecule's vibrational dynamics. nih.govresearchgate.net

Table 2: Assignment of Major Vibrational Modes for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Description |

| ν(C-H) | 3100 - 3000 | 3100 - 3000 | Aromatic C-H stretching |

| ν(C=N), ν(C=C) | 1600 - 1450 | 1600 - 1450 | Pyrimidine ring stretching |

| Ring Breathing | ~1000 | ~1000 | Symmetric ring stretching |

| νₐₛ(CF₃) | ~1320 | Weak | Asymmetric C-F stretching |

| νₛ(CF₃) | ~1180 | Moderate | Symmetric C-F stretching |

| δ(CF₃) | 700 - 500 | 700 - 500 | CF₃ deformation/bending modes |

| ν(C-Cl) | 750 - 650 | Strong | C-Cl stretching |

For a molecule like this compound, conformational analysis primarily concerns the rotation of the trifluoromethyl group around the C-C bond. While the barrier to rotation for a CF₃ group is generally low, leading to rapid interconversion at room temperature, computational studies can be used to identify the minimum energy conformation. DFT calculations can predict the vibrational frequencies for different staggered and eclipsed conformations. kfupm.edu.sa By comparing the calculated spectra for these conformers with the experimental FT-IR and Raman data, the most stable conformation in the solid state or in solution can be inferred. Low-frequency vibrational modes can sometimes be sensitive to these subtle conformational changes. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. For this compound, HRMS serves as the definitive method for validating its molecular formula. nih.gov

The molecular formula of the compound is C₅H₂ClF₃N₂. sigmaaldrich.comsigmaaldrich.com HRMS measures the mass-to-charge ratio (m/z) of the molecular ion to four or five decimal places. This experimentally determined accurate mass is then compared to the theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁹F, ³⁵Cl). A match within a narrow tolerance (typically < 5 ppm) provides unambiguous confirmation of the molecular formula.

Furthermore, the presence of a chlorine atom results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the mass spectrum will exhibit two molecular ion peaks: the M⁺ peak corresponding to the molecule containing ³⁵Cl, and an M+2 peak (for the molecule with ³⁷Cl) with an intensity that is approximately one-third of the M⁺ peak. This distinctive 3:1 isotopic signature is a key diagnostic feature for chlorine-containing compounds.

Table 3: HRMS Data for Molecular Formula Validation of C₅H₂ClF₃N₂

| Parameter | Value |

| Molecular Formula | C₅H₂ClF₃N₂ |

| Theoretical Exact Mass ([M]⁺, for ³⁵Cl) | 181.9862 u |

| Theoretical Exact Mass ([M+2]⁺, for ³⁷Cl) | 183.9833 u |

| Expected Isotopic Ratio (M⁺ : M+2⁺) | Approximately 3:1 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By exposing a crystal to an X-ray beam, a unique diffraction pattern is generated. This pattern provides detailed information about the crystal's internal structure, including the dimensions of the repeating unit (unit cell) and the symmetry of the crystal packing. nih.gov The intensities of the diffracted spots are then used to calculate an electron density map, from which the exact positions of the atoms can be determined, revealing the molecule's complete structure. nih.gov

The solid-state architecture of pyrimidine derivatives is governed by a network of intermolecular interactions that dictate how individual molecules assemble into a stable crystal lattice. The principles of crystal engineering utilize these predictable interactions, known as supramolecular synthons, to guide the formation of cocrystals with specific properties. acs.orgnih.gov For pyrimidine derivatives, which contain hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring) and potential donors, hydrogen bonding is a primary directional force.

X-ray diffraction analysis provides precise values for bond angles (the angle between three connected atoms) and dihedral angles (the rotational angle between two planes defined by four atoms). These geometric parameters are fundamental to defining the exact conformation of the molecule in the solid state.

While specific crystallographic data for this compound is not available, computational studies on related pyrimidine and pyridine (B92270) molecules provide optimized geometrical parameters that are expected to be in close agreement with experimental values. For instance, DFT calculations on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole show bond angles around the heterocyclic ring such as N2–C5–N6 at 123.2° and C5–S3–C4 at 85.1°, which align well with experimental data. nih.gov The table below presents theoretically calculated geometric parameters for a related compound, 2,4-dichloro-5-methylpyrimidine, illustrating the type of data obtained from such analyses.

| Parameter | Value |

|---|---|

| N1-C2-Cl7 Bond Angle | 114.9° |

| C2-N3-C4 Bond Angle | 116.1° |

| N3-C4-Cl8 Bond Angle | 116.5° |

| C4-C5-C6 Bond Angle | 118.8° |

| C5-C6-N1 Bond Angle | 123.0° |

| Cl7-C2-N3-C4 Dihedral Angle | 179.9° |

| C2-N3-C4-C5 Dihedral Angle | -0.1° |

| N3-C4-C5-C10 Dihedral Angle | 179.9° |

Data derived from DFT B3LYP/6-311++G(d,p) calculations on 2,4-dichloro-5-methylpyrimidine.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry offers powerful tools for investigating molecular properties that can be difficult to measure experimentally. Quantum mechanical methods, particularly Density Functional Theory (DFT), provide deep insights into the geometric and electronic structures of molecules like this compound.

Density Functional Theory (DFT) has become a standard computational method for calculating the electronic structure and properties of molecules. mdpi.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that, when combined with a suitable basis set such as 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies, and electronic characteristics. mdpi.comresearchgate.net

Studies on related compounds, such as 2-chloro-4-(trifluoromethyl)pyridine and various methyl-chloropyrimidines, have successfully used the B3LYP/6-311++G(d,p) level of theory to optimize molecular structures and analyze their properties. researchgate.netresearchgate.netfigshare.com These calculations yield optimized bond lengths, bond angles, and dihedral angles in the gaseous phase, which typically show excellent agreement with experimental data where available.

| Parameter | Optimized Value (Å) |

|---|---|

| C2-N1 Bond Length | 1.336 |

| C2-Cl7 Bond Length | 1.745 |

| C4-N3 Bond Length | 1.335 |

| C4-Cl8 Bond Length | 1.718 |

| C5-C10 Bond Length | 1.503 |

Optimized bond lengths for 2,4-dichloro-5-methylpyrimidine calculated at the B3LYP/6-311++G(d,p) level.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. DFT calculations are routinely used to determine the energies of these frontier orbitals.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-chloro-5-methylpyrimidine | -7.44 | -1.34 | 6.10 |

| 2,4-dichloro-5-methylpyrimidine | -7.66 | -1.92 | 5.74 |

FMO data for related chloropyrimidines calculated at the B3LYP/6-311++G(d,p) level.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. researchgate.netuni-muenchen.de The MEP surface is colored based on the local electrostatic potential, indicating regions that are electron-rich or electron-poor. This allows for the identification of sites susceptible to electrophilic (positive-seeking) and nucleophilic (negative-seeking) attack. researchgate.netresearchgate.net

Typically, MEP maps use a color spectrum where:

Red indicates regions of most negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack. researchgate.net

Blue indicates regions of most positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.net

Green represents areas of neutral or near-zero potential. researchgate.net

In a molecule like this compound, MEP analysis would likely show negative potential (red/yellow) around the electronegative nitrogen atoms of the pyrimidine ring, identifying them as sites for electrophilic interaction. Conversely, the regions around the hydrogen atoms and potentially the carbon attached to the electron-withdrawing trifluoromethyl group would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. DFT calculations on 2-chloro-4-(trifluoromethyl)pyridine have similarly been used to map its MEP and predict reactive sites. researchgate.net

Structure Activity Relationship Sar Investigations in 2 Chloro 4 Trifluoromethyl Pyrimidine Analogs

Impact of the Trifluoromethyl Group on Biological Activity and Receptor Binding Affinity

From an electronic standpoint, the trifluoromethyl group is strongly electron-withdrawing, which can modulate the acidity or basicity of nearby functional groups and influence the reactivity of the pyrimidine (B1678525) ring. This electronic pull affects the molecule's ability to interact with biological targets. For instance, the -CF3 group can enhance the binding affinity of a compound for its target enzyme or receptor. This increased affinity is often attributed to favorable interactions within the binding pocket, potentially involving hydrophobic contacts or dipole-dipole interactions. wechemglobal.com In some contexts, the introduction of the -CF3 group has been shown to improve the bioavailability of new compounds. mdpi.com

Systematic Substitution Studies at Pyrimidine Ring Positions (C2, C4, C5)

Systematic substitution at the C2, C4, and C5 positions of the pyrimidine ring has been a primary strategy to probe the SAR of 2-Chloro-4-(trifluoromethyl)pyrimidine analogs and optimize their activity. nih.gov The nature of the substituents at these positions can dramatically alter the compound's steric, electronic, and hydrophobic properties, which in turn affects cholinesterase inhibition and selectivity. nih.gov

Halogen atoms are frequently used as substituents in medicinal chemistry due to their ability to modulate lipophilicity, polarity, and metabolic stability. In the context of pyrimidine analogs, the chlorine atom at the C2 position of the parent compound is a reactive site suitable for nucleophilic substitution, allowing for the introduction of diverse functionalities. nih.gov

Studies comparing different halogens have revealed important trends. For example, replacing a chlorine atom with a fluorine atom can increase metabolic stability, as fluoro derivatives are less prone to hydrolysis than their chloro counterparts. The substitution of a trifluoromethyl group with a hydrogen atom was found to significantly decrease the calculated LogP (a measure of lipophilicity), which could be leveraged to improve drug properties. nih.gov In one series of pyrazolo[3,4-d]pyrimidine derivatives, a urea (B33335) moiety containing a 4-chloro-3-(trifluoromethyl)phenyl group was found to be highly potent, indicating a favorable interaction for this specific halogen substitution pattern on an appended ring. acs.org The presence of a 2,4-dichloro substitution pattern on a 5-(trifluoromethyl)pyrimidine (B70122) core is another variation explored in chemical synthesis. sigmaaldrich.com

The introduction of alkyl and aryl groups at various positions on the pyrimidine ring allows for the exploration of steric and hydrophobic interactions within the target's binding site. SAR studies have shown that cholinesterase inhibition activity is sensitive to the steric and electronic properties of substituents at both the C2 and C4 positions. nih.gov

For example, in a series of 2,4-disubstituted pyrimidines, the introduction of a C-4 phenyl group coupled with a C-2 methylpiperidine resulted in a compound that acted as an acetylcholinesterase inhibitor. nih.gov In another study, SAR exploration at the C2 amino position led to the development of C2 ethers, which exhibited good potency and bioavailability. nih.gov The addition of N-benzyl and N-phenethyl groups at the C4-amino position has also been systematically studied. nih.gov These modifications highlight the importance of the size, shape, and nature of the substituent in achieving desired biological activity.

| Compound Series | Position | Substituent | Observed Effect on Activity | Reference |

| Pyrido[2,3-d]pyrimidines | C-2/C-4 | Various aryl/amine groups | Anticancer activity varied with substitution | researchgate.net |

| 2,4-Disubstituted Pyrimidines | C-2 | Pyrrolidine, Methylpiperidine | Modulated cholinesterase inhibition and selectivity | nih.gov |

| 2,4-Disubstituted Pyrimidines | C-4 | Phenyl, N-benzyl, N-phenethyl | Influenced potency against cholinesterases | nih.gov |

| Carbosugar Pyrimidines | C-5' (Carbosugar) | Geminal dimethyl group | Optimal functionality for HCV inhibition | nih.gov |

The C5 position of the pyrimidine ring has been identified as a critical site for modification, with carboxamide groups being particularly significant. A carboxylic acid group at the C5 position, as seen in this compound-5-carboxylic acid, provides a handle for creating amide derivatives, which can introduce new interaction points with biological targets.

The amide moiety is a common functional group in active compounds and can participate in hydrogen bonding, a key interaction for receptor binding. nih.gov Studies on pyrimidine-5-carboxamide derivatives have shown that these compounds can act as potent inhibitors of salt-inducible kinases (SIKs), which are involved in inflammatory processes. nih.gov In one study, a series of novel trifluoromethyl pyrimidine derivatives containing an amide moiety linked through an oxygen ether were synthesized and showed promising antifungal activity. nih.gov The specific nature of the amine component of the carboxamide can be varied to fine-tune activity and properties.

Combinatorial Chemistry and High-Throughput Screening in SAR Elucidation

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools that have revolutionized the process of drug discovery and SAR elucidation. openaccessjournals.com Combinatorial chemistry allows for the rapid synthesis of large, systematically organized collections of compounds, known as libraries. openaccessjournals.com This approach enables a broad exploration of chemical space around a core scaffold like this compound.

For instance, a parallel solution-phase synthesis was used to create a library of over 2200 pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides containing a trifluoromethyl group. nih.gov Once these libraries are generated, HTS is employed to rapidly screen them for biological activity against a specific target. This combination of large-scale synthesis and rapid screening generates vast amounts of data that are crucial for building a comprehensive SAR model. It helps to quickly identify "hit" compounds with desired activity and reveals which structural modifications are favorable or detrimental, thereby accelerating the lead optimization process. openaccessjournals.com

Pharmacophore Modeling and Lead Optimization Strategies Based on SAR Data

The data generated from SAR studies, often aided by combinatorial and HTS approaches, provides the foundation for pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to bind to a specific biological target. nih.govnih.gov

By analyzing a set of active analogs, computational chemists can develop a pharmacophore model that encapsulates the key features required for activity. nih.gov This model then serves as a blueprint for in silico (computer-based) screening of virtual compound libraries to identify new potential hits or for guiding the rational design of new, more potent analogs. nih.gov

Lead optimization is the process of refining a "lead" compound to improve its potency, selectivity, and pharmacokinetic profile. youtube.com SAR data is the engine of this process. For example, if SAR data indicates that a particular region of the molecule can accommodate a bulky hydrophobic group, chemists will synthesize analogs with various substituents of that type. youtube.com Molecular docking, a computational technique that predicts how a molecule binds to a target, is often used in conjunction with pharmacophore models to prioritize which new analogs to synthesize. researchgate.net This iterative cycle of design, synthesis, and testing, informed by SAR and computational modeling, is central to modern drug discovery and has been successfully applied to optimize various pyrimidine-based inhibitors. nih.govmdpi.com

Biological Applications and Medicinal Chemistry Relevance

Anticancer Activity and Mechanisms of Action

The quest for novel and more effective anticancer therapeutics has led to the investigation of various heterocyclic compounds, with pyrimidine (B1678525) derivatives emerging as particularly promising. The incorporation of a trifluoromethyl group into the pyrimidine structure is a key strategy that can enhance pharmacological properties such as metabolic stability and binding affinity to biological targets. nih.gov

Derivatives based on the 2-Chloro-4-(trifluoromethyl)pyrimidine scaffold have shown significant antiproliferative activity against a panel of human cancer cell lines. In vitro studies confirm that these compounds can effectively inhibit the growth of prostate cancer (PC3), leukemia (K562), and lung cancer (A549) cells.

For instance, a study evaluating various pyrimidine derivatives found that those containing the trifluoromethyl group exhibited notable inhibition rates against different cancer cell lines at a concentration of 5 µg/ml. Another study on 2,4,6-trisubstituted pyrimidine derivatives identified a compound, N-(3-(2-((4-((1,3,4-thiadiazol-2-yl)thio)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamido)phenyl)acrylamide (19q) , which displayed potent inhibitory activity against PC-3 cells, proving to be more effective than the standard chemotherapeutic agent 5-fluorouracil. sioc-journal.cn Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have also been synthesized and evaluated, with some showing strong cytotoxic effects against melanoma (A375, C32) and prostate cancer (DU145) cell lines. nih.gov

Antiproliferative Activity of this compound Derivatives

| Derivative Class | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| Trifluoromethyl-pyrimidine derivatives | PC3 | Prostate Cancer | Inhibition rates from 37.80% to 64.20% at 5 µg/ml | |

| Trifluoromethyl-pyrimidine derivatives | K562 | Leukemia | Inhibition rates from 37.80% to 64.20% at 5 µg/ml | |

| Trifluoromethyl-pyrimidine derivatives | A549 | Lung Cancer | Inhibition rates from 37.80% to 64.20% at 5 µg/ml | |

| 2,4,6-Trisubstituted pyrimidine (Compound 19q) | PC-3 | Prostate Cancer | IC₅₀ value of 0.87±0.15 µmol/L | sioc-journal.cn |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines | DU145 | Prostate Cancer | Significant cytotoxicity | nih.gov |

The anticancer effects of these compounds are often rooted in their ability to interfere with critical cellular signaling pathways that regulate cell survival, proliferation, and inflammatory responses. A notable mechanism is the inhibition of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.gov

A novel derivative, This compound-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide , was identified as a potent inhibitor of both NF-κB and AP-1 activation. nih.gov These transcription factors are crucial for the expression of numerous proteins involved in inflammation and cancer progression. nih.gov Further mechanistic studies on other pyrimidine derivatives have revealed they can induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins, such as down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic proteins Bax and p53. sioc-journal.cn The broader pyrimidine class of drugs has also been linked to the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, which is critical for rapidly proliferating cancer cells. frontiersin.org

Consistent with their impact on inflammatory signaling pathways, derivatives of this compound can modulate the production of cytokines, which are key signaling molecules that mediate inflammation and immune responses. The inhibition of transcription factors like NF-κB and AP-1 directly translates to a reduction in the expression of proinflammatory cytokines. nih.gov

Specifically, the same series of compounds that were found to block NF-κB and AP-1 also demonstrated the ability to suppress the levels of Interleukin-2 (IL-2) and Interleukin-8 (IL-8) in cells. nih.gov IL-2 is a critical cytokine for T-cell proliferation, while IL-8 is a potent chemoattractant for neutrophils and is implicated in tumor growth and metastasis. Other related pyrimidine nucleosides have also been shown to suppress Type 1 cytokines like IFN-gamma and TNF-alpha while enhancing Type 2 cytokines such as IL-4. nih.gov This cytokine-modulating property underscores the immunomodulatory and anticancer potential of this class of compounds.

Anti-inflammatory Properties and Cyclooxygenase (COX) Enzyme Inhibition

Chronic inflammation is a key driver of various diseases, including cancer. The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are central to the inflammatory process and are often overexpressed in tumors. mdpi.com Pyrimidine derivatives have been investigated as potent and selective inhibitors of COX-2. mdpi.comnih.gov

Several studies have highlighted that pyrimidine derivatives can exhibit high selectivity towards inhibiting COX-2 over the constitutive COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects common to non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.govnih.gov For example, certain pyrimidine derivatives showed selectivity for COX-2 that was comparable to or better than the established drug meloxicam. mdpi.comnih.gov A pyrimidine-based fluorescent compound was identified as a potent and selective COX-2 inhibitor with an IC₅₀ value of 1.8 μM. rsc.org This inhibitory action on COX-2 blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain, thereby conferring the anti-inflammatory properties of these compounds. mdpi.comfrontiersin.org

COX-2 Inhibition by Pyrimidine Derivatives

| Derivative Class | Target | Observed Effect | Reference |

|---|---|---|---|

| Pyrimidine derivatives (L1, L2) | COX-2 | High selectivity, comparable to meloxicam | mdpi.comnih.gov |

| Pyrimidine-based fluorescent inhibitor | COX-2 | Potent and selective inhibition (IC₅₀ = 1.8 μM) | rsc.org |

| Fluoro-2-methoxyrutaecarpine (F-RUT) | COX-2 | Demonstrated to be a COX-2-selective inhibitor | frontiersin.org |

| Pyrimidine-5-carbonitrile hybrids | COX-2 | Significant and selective COX-2 inhibition | nih.gov |

Antimicrobial Activities: Antibacterial and Antifungal Potentials

The pyrimidine scaffold is a component of many established antimicrobial drugs, and derivatives of this compound continue this legacy, showing potential against a range of microbial pathogens. researchgate.net The inclusion of the trifluoromethyl group often enhances the lipophilicity and, consequently, the antimicrobial efficacy of these molecules. nih.govnih.gov

Research has demonstrated that compounds incorporating the trifluoromethyl-pyrimidine motif possess broad-spectrum antimicrobial activity. nih.govnih.gov They have been shown to be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.gov Furthermore, significant antifungal activity has been observed against pathogenic fungi, including Candida albicans and Aspergillus niger. nih.gov

For instance, salicylanilide (B1680751) esters containing a 4-(trifluoromethyl)phenyl group were effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.49 μmol/L. nih.gov Similarly, novel chalcone (B49325) derivatives bearing a trifluoromethyl group proved to be potent antibacterial and antifungal agents. nih.gov Bithiazole derivatives with a 4-trifluoromethyl group have also been identified as broad-spectrum antimicrobial agents, active against both viruses and a range of bacteria. nih.govrsc.org This wide range of activity highlights their potential for development as new treatments for infectious diseases, particularly in an era of growing antimicrobial resistance. nih.govnih.gov

Antimicrobial Spectrum of Trifluoromethyl-Containing Compounds

| Derivative Class | Pathogen | Type | Observed Effect | Reference |

|---|---|---|---|---|

| Trifluoromethyl chalcones | Staphylococcus aureus | Gram-positive Bacteria | Effective antimicrobial activity | nih.gov |

| Trifluoromethyl chalcones | Escherichia coli | Gram-negative Bacteria | Effective antimicrobial activity | nih.gov |

| Trifluoromethyl chalcones | Candida albicans | Fungus | Effective antimicrobial activity | nih.gov |

| Salicylanilide 4-(trifluoromethyl)benzoates | MRSA | Gram-positive Bacteria | MICs ≥ 0.49 μmol/L | nih.gov |

| 4-Trifluoromethyl bithiazoles | Gram-positive & Gram-negative Bacteria | Broad-spectrum activity | nih.gov |

Antiviral and Anti-HIV Applications

The pyrimidine nucleus is a well-established pharmacophore in the development of antiviral drugs, including those targeting the human immunodeficiency virus (HIV). nih.gov The incorporation of a trifluoromethyl group can enhance the metabolic stability and binding affinity of these agents. This compound serves as a crucial intermediate in the synthesis of various pyrimidine analogues with potential antiviral and anti-HIV activity.

Studies on 2'-fluoro-containing pyrimidine nucleosides have demonstrated their potential against HIV. For example, 1-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytidine (2'-threo-FddC) showed notable activity against the LAV isolate of HIV. nih.gov The synthesis of such modified nucleosides can originate from functionalized pyrimidine bases.

Furthermore, patent literature reveals that compounds derived from 2,4-dichloro-6-trifluoromethyl pyrimidine, a closely related structure, have been developed with good antiviral activity. google.com This highlights the importance of the chlorotrifluoromethylpyrimidine scaffold in generating novel antiviral candidates. While direct anti-HIV testing data for this compound is not available, its role as a precursor is significant in the development of new antiviral therapies. nih.gov

Potential in Neurological Disorders and Analgesia

The versatile pyrimidine scaffold has also been explored for its potential in treating neurological disorders and for its analgesic properties. Derivatives of this compound are investigated for these applications, leveraging the physicochemical properties imparted by the trifluoromethyl group.

For instance, microtubule-stabilizing 1,2,4-triazolo[1,5-a]pyrimidines have been identified as potential therapeutic candidates for neurodegenerative conditions like Alzheimer's disease. The synthesis of these complex molecules can involve precursors such as substituted chloropyrimidines. acs.org

In the context of analgesia, pyridine (B92270) derivatives of N-((6-trifluoromethyl-pyridin-3-yl)methyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have been studied as potent TRPV1 antagonists, demonstrating strong analgesic activity in preclinical models. nih.gov The trifluoromethyl group is a key feature in these active compounds, and their synthesis can rely on the availability of trifluoromethyl-substituted heterocyclic building blocks.

Drug Discovery and Development Pipeline Considerations

The journey of a chemical entity from a laboratory curiosity to a therapeutic agent involves rigorous evaluation of its pharmacokinetic and pharmacodynamic properties. For compounds derived from this compound, several key aspects are considered in the drug discovery and development pipeline.

A critical factor for the success of an orally administered drug is its ability to be absorbed from the gastrointestinal tract into the bloodstream, a process largely governed by its permeability across the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. nih.govnih.gov These cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal barrier, complete with tight junctions and transporter proteins. nih.gov

The following table illustrates typical data obtained from a Caco-2 permeability assay for various compounds, highlighting the range of permeability coefficients observed.

| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Class | Reference |

| Mannitol | < 1.0 | Low | nih.gov |

| Propranolol | > 20.0 | High | General Knowledge |

| Atenolol | < 1.0 | Low | General Knowledge |

| Digoxin | ~0.1-0.5 | Low (P-gp substrate) | nih.gov |

Table 2: Representative Caco-2 Permeability Data. This table is interactive.

To understand how a potential drug molecule interacts with its biological target at the molecular level, computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed. These methods predict the binding pose and affinity of a ligand within the active site of a protein, guiding the rational design of more potent and selective inhibitors.

For derivatives of this compound, docking studies can provide insights into their interactions with various enzymes or receptors. For instance, in the development of anticancer agents, docking simulations have been used to study the binding of pyrimidine derivatives to the ATP-binding site of protein kinases. Similarly, for antiviral applications, docking can elucidate how these compounds might inhibit viral enzymes like proteases or polymerases. mdpi.com

MD simulations can further refine the understanding of the ligand-protein complex by simulating its dynamic behavior over time, providing information on the stability of the interaction and the conformational changes that may occur upon binding. While specific docking studies on this compound are not widely published, the methodology is extensively applied to its derivatives to rationalize their biological activities and guide further optimization. acs.org

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the design of new drugs. hebmu.edu.cn The pyrimidine ring is widely recognized as a privileged structure, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer and antiviral agents. nih.govnih.gov

The this compound molecule can be considered a decorated privileged scaffold. The pyrimidine core provides the foundational structure, while the chloro and trifluoromethyl substituents offer vectors for chemical modification and can enhance properties like metabolic stability and binding affinity. The reactive chlorine atom at the 2-position allows for the facile introduction of various nucleophiles, enabling the generation of large libraries of compounds for high-throughput screening. This approach, known as scaffold-based drug design, leverages the proven biological relevance of the pyrimidine core to efficiently explore new chemical space and identify novel therapeutic agents. nih.gov The use of such building blocks is a key strategy in modern drug discovery to accelerate the development of new medicines. digitellinc.com

Agrochemical and Industrial Applications

Role as Intermediates in Herbicide Synthesis

2-Chloro-4-(trifluoromethyl)pyrimidine serves as a crucial building block in the synthesis of various herbicides. Its structural isomer, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, is also a versatile intermediate used in the production of crop protection agents designed to control unwanted weeds and thereby improve agricultural output. chemimpex.com The reactivity of the chloro- and trifluoromethyl-substituted pyrimidine (B1678525) ring allows for its incorporation into more complex molecules with specific herbicidal actions.

Derivatives of trifluoromethyl-substituted pyrimidines and pyridines are key components in several commercial herbicides. For instance, Pyroxsulam, an acetolactate synthase (ALS) inhibiting herbicide, features a triazolopyrimidine and a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.govjst.go.jp It was specifically developed to manage key weed species in cereal crops like wheat. nih.govjst.go.jp The synthesis of such complex herbicides often involves multi-step processes where a trifluoromethyl-pyrimidine or a related precursor is a critical starting material. nih.gov

Research into aryloxyphenoxypropionates (APPs), a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses, has also utilized pyrimidine moieties. researchgate.net Synthetic pathways have been developed to functionalize a phenoxypropionate core with 4-chloropyrimidine (B154816) structures, demonstrating the versatility of these intermediates in creating a diverse range of potential herbicide candidates. researchgate.net Studies have shown that many of these synthesized compounds exhibit good herbicidal activities against various weeds. researchgate.net Furthermore, a novel series of N-phenylaminomethylthioacetylpyrimidine-2,4-diones were identified as potent protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. acs.org One compound from this series, ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate, demonstrated excellent weed control and was found to be safe for use in rice cultivation at specific application rates. acs.org

Development of Fungicidal Agents

Pyrimidine derivatives are a well-established class of fungicides, with commercial products like pyrimethanil (B132214) and diflumetorim (B165605) used to control a variety of plant pathogenic fungi. nih.govmdpi.com The introduction of a trifluoromethyl group into the pyrimidine structure is a key strategy in developing new, effective fungicidal agents. frontiersin.org This modification can enhance the efficacy of the compounds against fungal pathogens. nih.gov

Novel trifluoromethyl pyrimidine derivatives have been synthesized and tested for their antifungal properties. In one study, a series of trifluoromethyl pyrimidine derivatives bearing an amide moiety exhibited good to excellent in vitro antifungal activity against several plant pathogens at a concentration of 50 µg/ml. frontiersin.orgnih.gov For example, certain compounds showed inhibitory rates against Botrytis cinerea that were comparable or superior to the commercial fungicide tebuconazole. nih.gov

The following table summarizes the in vitro antifungal activity of selected novel trifluoromethyl pyrimidine derivatives against various plant pathogens.

| Compound | Target Fungus | Inhibition Rate (%) at 50 µg/ml | Reference Fungicide | Inhibition Rate (%) |

| 5b | Botrytis cinerea | 96.76 | Tebuconazole | 96.45 |

| 5j | Botrytis cinerea | 96.84 | Tebuconazole | 96.45 |

| 5l | Botrytis cinerea | 100 | Tebuconazole | 96.45 |

| 5v | Sclerotinia sclerotiorum | 82.73 | Tebuconazole | 83.34 |

Data sourced from scientific literature. nih.gov

Another area of research involves creating fused pyrimidine systems, such as 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives. nih.govfrontiersin.org These complex molecules, designed by combining different active structural motifs, have also shown promising antifungal activities against pathogens like Botrytis cinerea and Pyricularia oryzae. frontiersin.org

Applications in Insecticides and Pest Control

The utility of trifluoromethyl-substituted pyrimidines extends to the development of insecticides. The structural features that enhance herbicidal and fungicidal activity also prove beneficial in creating compounds that target insect pests. For example, 2-chloro-5-(trifluoromethyl)pyridine, a related pyridine (B92270) derivative, is a key intermediate in the synthesis of the insecticide chlorfluazuron. nih.govhuimengchem.cn Chlorfluazuron is an insect growth regulator that is particularly effective against lepidopteran pests by inhibiting chitin (B13524) biosynthesis. nih.gov

Research has demonstrated the insecticidal potential of new trifluoromethyl pyrimidine derivatives. A study evaluating novel trifluoromethyl pyrimidine derivatives with an amide moiety found that they possessed moderate insecticidal activity against pests such as the fall armyworm (Spodoptera frugiperda) and the oriental armyworm (Mythimna separata) at a concentration of 500 µg/ml. nih.gov

The table below shows the insecticidal activity of selected compounds against two major agricultural pests.

| Compound | Target Insect | Mortality Rate (%) at 500 µg/ml |

| 5w | Spodoptera frugiperda | 90.0 |

| 5w | Mythimna separata | 86.7 |

| 5o | Spodoptera frugiperda | 80.0 |

| 5t | Spodoptera frugiperda | 83.3 |

Data sourced from scientific literature. nih.gov